Ethyl 7-bromobenzo[d]isoxazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 7-bromobenzo[d]isoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family, characterized by a five-membered ring containing one oxygen and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 7-bromobenzo[d]isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 7-bromo-2-nitrobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the isoxazole ring . The reaction conditions often involve refluxing in a suitable solvent such as ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and reagents are carefully selected to minimize waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: Ethyl 7-bromobenzo[d]isoxazole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The isoxazole ring can be oxidized or reduced under specific conditions.
Cycloaddition Reactions: The compound can participate in (3+2) cycloaddition reactions with alkynes or nitrile oxides.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substitution reactions yield various substituted isoxazoles.
- Oxidation and reduction reactions modify the functional groups on the isoxazole ring .
Scientific Research Applications
Ethyl 7-bromobenzo[d]isoxazole-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug discovery, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 7-bromobenzo[d]isoxazole-3-carboxylate involves its interaction with specific molecular targets. The isoxazole ring can bind to active sites of enzymes or receptors, inhibiting their function. This interaction can modulate various biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
- Ethyl 6-bromobenzo[d]isoxazole-3-carboxylate
- Ethyl 5-bromobenzo[d]isoxazole-3-carboxylate
Comparison: Ethyl 7-bromobenzo[d]isoxazole-3-carboxylate is unique due to the position of the bromine atom on the isoxazole ring. This positional difference can significantly impact its reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C10H8BrNO3 |
---|---|
Molecular Weight |
270.08 g/mol |
IUPAC Name |
ethyl 7-bromo-1,2-benzoxazole-3-carboxylate |
InChI |
InChI=1S/C10H8BrNO3/c1-2-14-10(13)8-6-4-3-5-7(11)9(6)15-12-8/h3-5H,2H2,1H3 |
InChI Key |
WMJZCFUIDOKUEF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NOC2=C1C=CC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.